2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
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Overview
Description
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is an organic compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol This compound is characterized by its spirocyclic structure, which includes an oxazolidinone ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an oxazolidinone precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to 50°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products:
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced nitrogen atoms.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.4]nonan-3-one hydrochloride: A similar spirocyclic compound with a different substitution pattern on the oxazolidinone ring.
Dispiro[2.1.2.2]nonan-8-one: Another spirocyclic compound with distinct structural features.
Uniqueness: 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6-7(2-4-10-6)1-3-8-5-7;/h8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGINWMUIJHKRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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